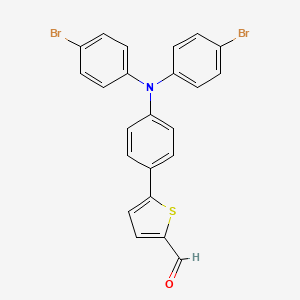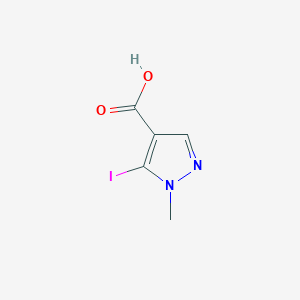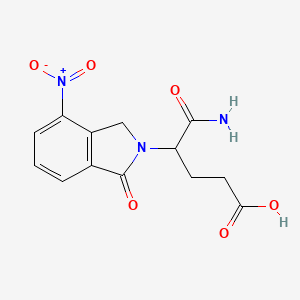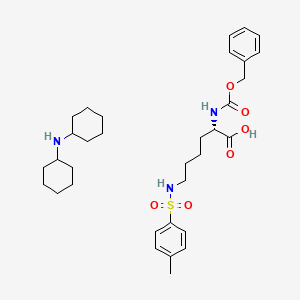![molecular formula C10H17NO4 B3089773 (2R)-1-[(tert-Butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid CAS No. 1198339-37-5](/img/structure/B3089773.png)
(2R)-1-[(tert-Butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds with the tert-butoxycarbonyl group has been studied extensively. For instance, a method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . Another study describes the synthesis of a new, highly fluorescent amino acid and its protected derivative, which could be relevant depending on the specific synthesis pathway of the compound .Molecular Structure Analysis
The tert-butoxycarbonyl group has the molecular formula C5H9O2 and a molecular weight of 101.12376 g/mol . The specific molecular structure of “(2R)-1-[(tert-Butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid” is not available in the search results.Chemical Reactions Analysis
The tert-butoxycarbonyl group is known to be a protecting group in organic chemistry . It is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction . The trifluoroacetic acid-mediated removal of t-butyl groups in protected amino acids leads to the formation of t-butyl trifluoroacetate .Scientific Research Applications
Synthesis and Peptide Applications
- The compound has been utilized in the synthesis of dipeptide 4-nitroanilides containing non-proteinogenic amino acids. This synthesis involves the preparation of tert-butyloxycarbonyl amino acid 4-nitroanilides, extended to corresponding dipeptide 4-nitroanilides, showcasing its role in peptide chemistry and potential therapeutic applications (Schutkowski, Mrestani-Klaus, & Neubert, 2009).
Antibacterial Activity
- The compound's derivatives, specifically N-tert-butoxycarbonyl-thiazolidine carboxylic acid and its variations, have demonstrated significant antibacterial activities. This includes better efficacy against bacterial strains compared to related compounds, with some derivatives showing potent activities superior to traditional antibiotics like Penicillin G and Kanamycin B (Song, Ma, Zhu, et al., 2015; Song, Ma, Lv, Li, Xiao, & Zhu, 2009).
Chiral Recognition and Solvating Agents
- Chiral α-(nonafluoro-tert-butoxy)carboxylic acids have been synthesized to examine their application as chiral solvating agents with amines, highlighting the compound's utility in chiral recognition studies and the development of new methods for enantiomeric separations (Nemes, Csóka, Béni, Farkas, Rábai, & Szabó, 2015).
Enantioselective Synthesis
- The compound is key in the enantioselective synthesis of N,O-protected-(S)-2-methylserine on a multikilogram scale, demonstrating its importance in the scalable production of enantiomerically enriched compounds, which is crucial for the development of pharmaceuticals (Anson, Clark, Evans, et al., 2011).
Lipase-Catalyzed Reactions
- A synthesis involving lipase-catalyzed regioselective lactamization demonstrates the compound's utility in creating complex structures like N-Boc (2R)-1,4-oxazepane-2-carboxylic acid, highlighting its role in enzyme-catalyzed transformations for organic synthesis (Aurell, Karlsson, Pontén, & Andersen, 2014).
properties
IUPAC Name |
(2R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-9(2,3)15-8(14)11-6-5-10(11,4)7(12)13/h5-6H2,1-4H3,(H,12,13)/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEGSFBKYUXELG-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN1C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCN1C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-1-[(tert-Butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Phenyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine oxalate](/img/structure/B3089694.png)
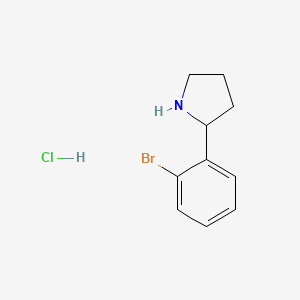
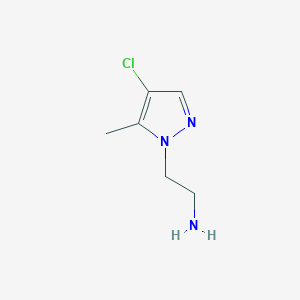
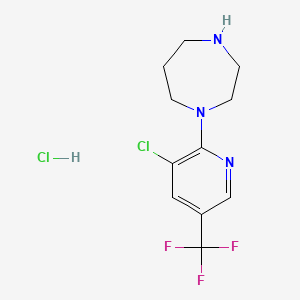
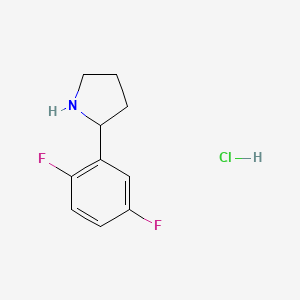
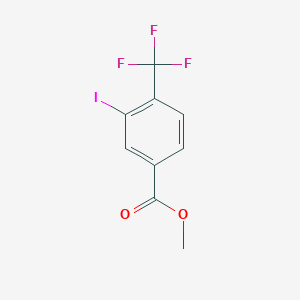
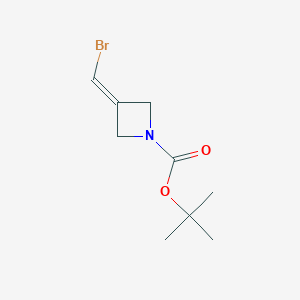
amine dihydrochloride](/img/structure/B3089732.png)
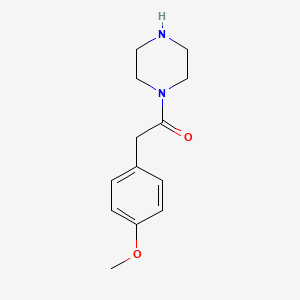
![tert-Butyl 4-[3-(2-nitrophenyl)ureido]piperidine-1-carboxylate](/img/structure/B3089744.png)
